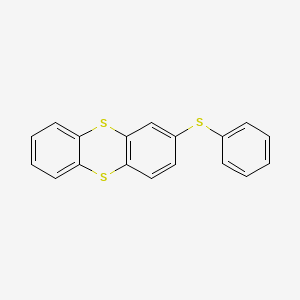
2-(Phenylsulfanyl)thianthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylsulfanyl)thianthrene is a sulfur-containing heterocyclic compound It is a derivative of thianthrene, which consists of a dibenzo-fused 1,4-dithiine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfanyl)thianthrene can be achieved through several methods. One common approach involves the use of S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons. These synthons are reacted with unfunctionalized aromatic substrates in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH), resulting in the formation of π-extended thianthrene derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the general principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylsulfanyl)thianthrene undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form sulfoxides and sulfones .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize this compound to its corresponding sulfoxide or sulfone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include 2-phenylsulfanylphenol, o-hydroxyphenyl phenylsulfone, and other oxidized derivatives .
Scientific Research Applications
2-(Phenylsulfanyl)thianthrene has several applications in scientific research:
Biology: The compound’s ability to undergo oxidation and reduction makes it a useful tool in studying redox processes in biological systems.
Mechanism of Action
The mechanism by which 2-(Phenylsulfanyl)thianthrene exerts its effects involves its redox behavior. The compound can reversibly transform between its neutral and radical cation states, which is facilitated by the electron-richness and heavy atom effect of sulfur atoms . This redox capability is utilized in various chemical reactions and supramolecular assemblies.
Comparison with Similar Compounds
Thianthrene: The parent compound, which shares the dibenzo-fused 1,4-dithiine ring structure.
Dibenzothiophene: Another sulfur-containing heterocyclic compound with similar desulfurization pathways.
Benzothiophene: A simpler sulfur-containing heterocycle with comparable chemical properties.
Uniqueness: 2-(Phenylsulfanyl)thianthrene is unique due to its phenylsulfanyl substituent, which enhances its electron-donating properties and redox behavior. This makes it particularly valuable in the development of advanced materials and in studying complex chemical reactions.
Properties
CAS No. |
104109-30-0 |
|---|---|
Molecular Formula |
C18H12S3 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2-phenylsulfanylthianthrene |
InChI |
InChI=1S/C18H12S3/c1-2-6-13(7-3-1)19-14-10-11-17-18(12-14)21-16-9-5-4-8-15(16)20-17/h1-12H |
InChI Key |
LZOLHEUQPPQVQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC3=C(C=C2)SC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



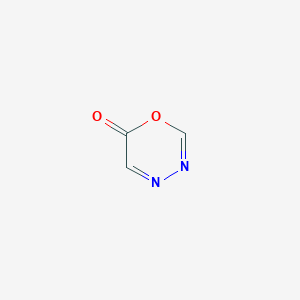
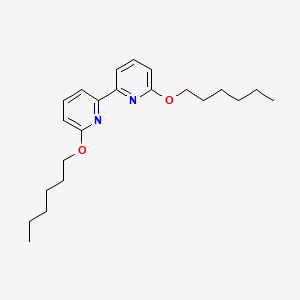
![3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14338938.png)
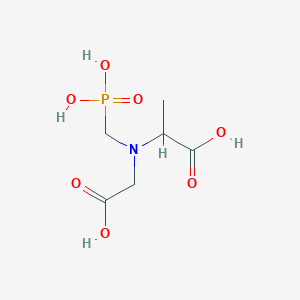
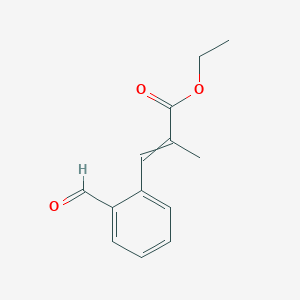

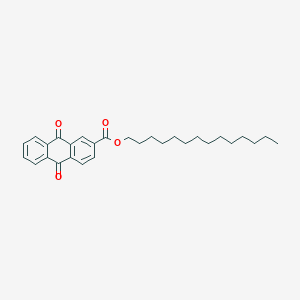
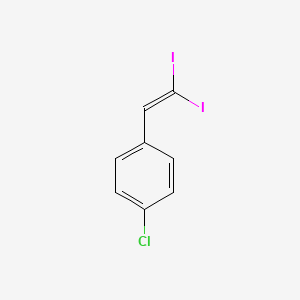
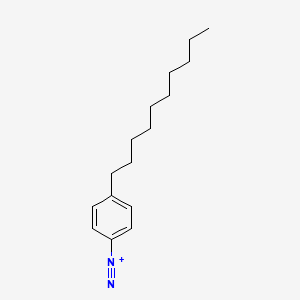

![3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14338987.png)
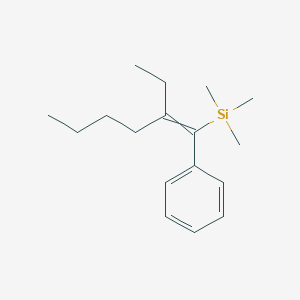
![Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]-](/img/structure/B14338995.png)
